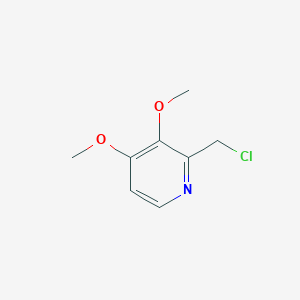

2-(クロロメチル)-3,4-ジメトキシピリジン

概要

説明

ロフェコキシブ-d5は、シクロオキシゲナーゼ-2(COX-2)を選択的に阻害する非ステロイド性抗炎症薬(NSAID)であるロフェコキシブの重水素化アナログです。 ロフェコキシブは当初、変形性関節症、関節リウマチ、急性疼痛、原発性月経困難症、および片頭痛の発作の治療のために開発されました 。重水素化バージョンであるロフェコキシブ-d5は、ロフェコキシブの薬物動態と代謝経路を研究する科学的研究に使用されます。

科学的研究の応用

Rofecoxib-d5 is widely used in scientific research for various applications:

Chemistry: Used to study the chemical properties and reactions of rofecoxib.

Biology: Used to investigate the biological effects and metabolic pathways of rofecoxib.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of rofecoxib.

Industry: Used in the development of new drugs and formulations that target COX-2

準備方法

ロフェコキシブ-d5の合成には、アシル化、縮合、転位、アシル化、アルキル化、加水分解反応など、いくつかのステップが含まれます 。このプロセスは、2,3,5,6-テトラフルオロフェノールと4-エチルアニリンを原料として開始します。これらの化合物は、一連の化学反応を経て最終生成物を形成します。ロフェコキシブ-d5の工業生産は同様のステップに従いますが、高収率と純度を確保するために大規模生産用に最適化されています。

化学反応の分析

ロフェコキシブ-d5は、以下を含むさまざまな化学反応を受けます。

酸化: 酸素の付加または水素の除去が含まれます。一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素の付加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

科学的研究への応用

ロフェコキシブ-d5は、さまざまな用途の科学的研究で広く使用されています。

化学: ロフェコキシブの化学的性質と反応を研究するために使用されます。

生物学: ロフェコキシブの生物学的効果と代謝経路を調査するために使用されます。

医学: ロフェコキシブの吸収、分布、代謝、排泄を理解するための薬物動態研究に使用されます。

作用機序

ロフェコキシブ-d5は、シクロオキシゲナーゼ-2(COX-2)酵素を選択的に阻害することでその効果を発揮します。 この阻害は、アラキドン酸からプロスタグランジンへの変換を防ぎます。プロスタグランジンは、炎症、疼痛、発熱のメディエーターです 。ロフェコキシブ-d5の分子標的には、エラスチンとプロスタグランジンG/Hシンターゼ2が含まれます。 その作用機序に関与する経路には、COX-2経路とプロスタグランジン合成経路が含まれます .

類似化合物との比較

ロフェコキシブ-d5は、COX-2の選択的阻害と重水素化の性質により、他の類似化合物とは異なります。類似化合物には以下が含まれます。

セレコキシブ: 同様の症状を治療するために使用される別のCOX-2選択的阻害剤。

バルデコキシブ: 同様の用途を持つCOX-2選択的阻害剤。

エトリコキシブ: 変形性関節症と関節リウマチの治療に使用されるCOX-2選択的阻害剤

生物活性

2-(Chloromethyl)-3,4-dimethoxypyridine is a pyridine derivative with significant potential in medicinal chemistry and organic synthesis. This compound is characterized by its chloromethyl group and two methoxy groups on the pyridine ring, which contribute to its biological activity and reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug synthesis, and associated research findings.

- Molecular Formula: C8H10ClNO2·HCl

- Molecular Weight: 224.08 g/mol

- Melting Point: 155 °C (dec.)

- Boiling Point: 293.9 °C at 760 mmHg

- Flash Point: 131.6 °C

The biological activity of 2-(Chloromethyl)-3,4-dimethoxypyridine primarily arises from its ability to undergo nucleophilic substitution reactions due to the reactive chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophiles such as amines and thiols, making it a versatile building block in organic synthesis . The methoxy groups enhance electron donation, influencing the compound's stability and reactivity.

Biological Applications

-

Medicinal Chemistry:

- Synthesis of Pharmaceuticals: This compound serves as an intermediate in the synthesis of various pharmaceuticals, including pantoprazole sodium, a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and related conditions . The reaction involves a condensation with 5-difluoromethoxy-2-mercapto-1H-benzimidazole, leading to the formation of the drug after subsequent reactions.

- Genotoxicity Studies: Research has shown that 2-(Chloromethyl)-3,4-dimethoxypyridine is classified as a genotoxic impurity in pharmaceutical formulations. Analytical methods such as LC-MS/MS have been developed for its quantification in drug substances, highlighting its potential risks in drug safety assessments .

- Biological Research:

Case Study: Quantitative Analysis of Genotoxic Impurities

A study focused on developing a sensitive LC-MS/MS method for quantifying 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride in pantoprazole sodium formulations. The method achieved detection limits below 0.3 ppm and was validated according to ICH guidelines, demonstrating excellent precision and recovery rates .

| Method | Detection Limit | Validation Standard |

|---|---|---|

| LC-MS/MS | <0.3 ppm | ICH Guidelines |

Comparative Analysis with Similar Compounds

The unique structure of 2-(Chloromethyl)-3,4-dimethoxypyridine distinguishes it from other pyridine derivatives. Below is a comparison table highlighting its characteristics alongside similar compounds.

| Compound | Structure | Key Applications |

|---|---|---|

| 2-(Chloromethyl)-3,4-dimethoxypyridine | Structure | Intermediate in drug synthesis |

| 2-(Chloromethyl)pyridine | Lacks methoxy groups | Less versatile in medicinal chemistry |

| 3,4-Dimethoxypyridine | Lacks chloromethyl group | Used in different synthetic applications |

特性

IUPAC Name |

2-(chloromethyl)-3,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-7-3-4-10-6(5-9)8(7)12-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFCXDBCXGDDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283942 | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169905-10-6 | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169905-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-(chloromethyl)-3,4-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride in pharmaceutical chemistry?

A1: 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride serves as a key building block in synthesizing pantoprazole sodium [, , ], a proton pump inhibitor used to treat gastrointestinal disorders.

Q2: Can you describe a typical synthetic route for pantoprazole sodium starting with 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride?

A2: Pantoprazole sodium synthesis generally involves a three-step process:

- Condensation: 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride reacts with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base, forming 5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methyl]thioxo-1H-benzimidazole [, ].

- Oxidation: The resulting thioxo-benzimidazole derivative undergoes oxidation, typically using sodium hypochlorite or hydrogen peroxide, to yield 5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methyl]sulfinyl-1H-benzimidazole [, ].

- Salt Formation: Finally, treatment with sodium hydroxide generates the sodium salt, pantoprazole sodium [, ].

Q3: Have any alternative synthetic routes been explored for 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride itself?

A3: Yes, research indicates an improved synthesis starting from maltol []. This method involves methylation, chlorination, oxidation, and a final methoxylation step to yield 2-methyl-3,4-dimethoxypyridine-N-oxide. Subsequent treatment with acetic anhydride and sodium hydroxide produces 2-hydroxymethyl-3,4-dimethoxypyridine, which is then chlorinated to obtain the desired 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride [].

Q4: Are there any documented impurities formed during pantoprazole sodium synthesis that involve 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride?

A4: Research highlights the formation of a specific impurity, pantoprazole sodium oxynitride, during pantoprazole sodium synthesis []. This impurity arises from the over-oxidation of the pyridine ring during the synthesis process [].

Q5: What analytical techniques are typically used to characterize and quantify 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride and pantoprazole sodium?

A5: Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of pantoprazole sodium [].

- Mass Spectrometry (MS): Employed for molecular weight determination of pantoprazole sodium [].

- Chromatographic Methods: Validated chromatographic methods are used to determine process-related toxic impurities in pantoprazole sodium []. While the specific techniques were not detailed in the provided abstracts, high-performance liquid chromatography (HPLC) is commonly used in pharmaceutical analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。